molecular formula C13H19ClFNO B1391250 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 141430-57-1

4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1391250
CAS No.: 141430-57-1
M. Wt: 259.75 g/mol
InChI Key: RJFNPHPGAUEHPM-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride is a fluorinated piperidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate and building block for the development of novel pharmaceutical agents. Piperidine derivatives sharing a closely related structural scaffold, featuring a fluorine-substituted phenoxyethyl chain, have demonstrated substantial research value as NMDA receptor antagonists . The NMDA receptor is a primary target for investigating therapeutic interventions for a range of neurological conditions. Research into similar compounds indicates potential applicability in studies related to chronic pain, neuropathic pain, migraine, and various neurodegenerative disorders . The specific structure of this compound, characterized by the 4-fluorophenoxy group, is designed to optimize properties such as binding affinity and metabolic stability, making it a valuable probe for structure-activity relationship studies. This product is offered strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers can rely on the quality of this compound for their exploratory studies in developing new therapeutic agents.

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFNPHPGAUEHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Borane Reduction and Subsequent Functionalization

Reference: Patent WO2010056938A1 describes a process involving borane reduction, which is pertinent for preparing piperidine derivatives with hydroxyl functionalities that can be further transformed.

Process Details:

  • Initial reduction:

    • A precursor compound (possibly a nitrile or ketone derivative of piperidine) is reacted with borane complexes such as borane-dimethyl sulfide or borane-tetrahydrofuran (THF) complex.
    • Conditions: Conducted at 20°C to 70°C under nitrogen atmosphere, with slow addition of borane to prevent exothermic runaway.
    • Duration: 40–120 minutes, typically around 60 minutes for completion.
  • Hydrolysis and isolation:

    • Post-reduction, the mixture is quenched with water or dilute acid, followed by extraction and purification via crystallization or chromatography.
  • Advantages:

    • High selectivity for reducing specific functional groups.
    • Suitable for generating intermediates with hydroxyl groups for further substitution.

Conversion of Hydroxyl to Leaving Group and Nucleophilic Substitution

Reference: Patent WO2010056938A1 also details converting hydroxyl groups into better leaving groups such as tosylates or mesylates, facilitating subsequent nucleophilic substitution with piperidine.

Reaction Conditions:

  • Reagents:

    • p-Toluenesulfonyl chloride (tosyl chloride) or methanesulfonic anhydride (mesylate formation).
    • Base: Diisopropylethylamine (DIPEA) or triethylamine.
    • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Procedure:

    • The hydroxyl-containing intermediate is cooled to about 0°C.
    • Equivalents: 1.2–1.8 equivalents of tosyl chloride or mesylate reagent are used relative to the hydroxyl group.
    • The mixture is stirred for 40–90 minutes until the formation of the tosylate or mesylate is complete.
  • Substitution with Piperidine:

    • The activated intermediate reacts with piperidine in an inert solvent (e.g., THF) at room temperature or slightly elevated temperatures (up to 50°C).
    • Reaction times: 1–2 hours, monitored by TLC or HPLC.
  • Outcome:

    • Formation of the N-alkylated piperidine derivative with a phenoxyethyl substituent.

Final Salt Formation

  • Method:

    • The free base is treated with hydrogen chloride (HCl) in a suitable solvent (e.g., ether or ethanol).
    • Conditions: Typically at 0°C to room temperature.
    • Molar ratio: Slight excess of HCl (1.1–1.2 equivalents) ensures complete conversion.
  • Isolation:

    • The resulting hydrochloride salt precipitates out and is filtered, washed, and dried under vacuum.

Research-Backed Specific Protocols

Step Reagents Conditions Duration Notes
Borane reduction Borane-dimethyl sulfide or borane-THF 20–70°C, nitrogen atmosphere 40–120 min Controlled addition to prevent exotherm
Hydroxyl activation Tosyl chloride or mesyl chloride 0°C, inert solvent, DIPEA 40–90 min Efficient formation of leaving group
Nucleophilic substitution Piperidine Room temp to 50°C 1–2 hours Monitored for completion
Salt formation HCl in ethanol or ether 0°C to RT 30–60 min Precipitation of hydrochloride salt

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Time Yield References
Borane reduction Borane-THF THF 20–70°C 60 min High WO2010056938A1
Activation to leaving group Tosyl chloride DCM or THF 0°C 40–90 min Good WO2010056938A1
Nucleophilic substitution Piperidine THF RT–50°C 1–2 hrs Variable WO2010056938A1
Salt formation HCl Ethanol or ether 0°C–RT 30–60 min High Standard practice

Additional Considerations and Notes

  • Reaction Atmosphere:

    • Most steps, especially reductions and nucleophilic substitutions, are performed under inert atmospheres like nitrogen to prevent oxidation or moisture interference.
  • Purification:

    • Crystallization, chromatography, or recrystallization are employed post-reaction to ensure high purity.
  • Yield Optimization:

    • Precise control of temperature and reagent equivalents is critical for high yield and purity.
  • Safety:

    • Handling borane reagents requires strict safety protocols due to their pyrophoric nature.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives:

Compound Name Substituents/Linker Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[2-(4-Fluorophenoxy)ethyl]piperidine HCl -F (para), ethyl linker C₁₃H₁₇FNO₂·HCl 281.74* Enhanced BBB penetration
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine HCl -Cl, -C₂H₅ (meta), methyl linker C₁₄H₂₁ClNO·HCl 306.25 Higher lipophilicity; potential antimicrobial use
4-[(3-Fluorobenzyl)oxy]piperidine HCl -F (meta), benzyloxy linker C₁₂H₁₆FNO·HCl 259.72 Increased steric hindrance
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl -CF₃ (meta), ethyl linker C₁₄H₁₇F₃N·HCl 307.75 High electronegativity; CNS applications
3-(4-Fluorophenoxy)pyrrolidine HCl -F (para), pyrrolidine core C₁₀H₁₁FNO·HCl 207.66 Reduced ring size; lower similarity (0.64)

*Calculated based on standard atomic weights.

Key Differences and Implications

  • Substituent Effects: Fluorine vs. Trifluoromethyl Groups: The -CF₃ group in 4-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine HCl significantly increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Linker Variations :

    • Ethyl vs. Benzyloxy Linkers : Ethyl linkers (as in the target compound) provide flexibility, whereas benzyloxy linkers (e.g., 4-[(3-fluorobenzyl)oxy]piperidine HCl) introduce rigidity, which may affect binding affinity to biological targets .
  • Ring Size :

    • Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring): Piperidine derivatives generally exhibit better conformational flexibility, aiding in receptor interactions .

Biological Activity

4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorophenoxyethyl group. Its molecular formula is C13H19ClFNOC_{13}H_{19}ClFNO. The presence of fluorine in the phenoxy group is known to influence biological activity, potentially enhancing efficacy against various targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been identified as an agonist of the μ-opioid receptor, suggesting potential analgesic properties similar to traditional opioids. Additionally, it may act as a selective serotonin reuptake inhibitor (SSRI), indicating applications in treating mood disorders such as depression.

1. Analgesic Properties

Research indicates that the compound exhibits significant agonistic activity at μ-opioid receptors, which are critical for pain modulation. This suggests potential use in pain management therapies.

2. Antidepressant Effects

Studies have shown that this compound interacts with serotonin and norepinephrine transporters, which are crucial for mood regulation. This interaction may lead to enhanced mood stabilization and reduced depressive symptoms.

3. Anticancer Potential

Preliminary investigations suggest that piperidine derivatives, including this compound, may possess anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further exploration in cancer therapy .

Research Findings and Case Studies

StudyFindings
Identified as a μ-opioid receptor agonist with analgesic properties.
Exhibited selective serotonin reuptake inhibition, highlighting potential antidepressant effects.
Showed cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting anticancer activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC13H19ClFNOC_{13}H_{19}ClFNOAgonist at μ-opioid receptors; SSRI activity
4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochlorideC13H19ClFNOC_{13}H_{19}ClFNOAltered receptor binding due to chlorine substitution
4-[2-(3-Fluorophenoxy)ethyl]piperidine hydrochlorideC13H19ClFNOC_{13}H_{19}ClFNOPotential changes in receptor interactions due to fluorine positioning

This comparison underscores the importance of substituent positioning on the biological activity and therapeutic efficacy of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride, and how can purity be maximized?

  • Methodology : Utilize nucleophilic substitution reactions between 4-fluorophenol and a piperidine precursor (e.g., 4-(2-chloroethyl)piperidine hydrochloride) under alkaline conditions (e.g., NaH or K₂CO₃ in DMF). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) improves purity to >98% . Monitor reaction progress with TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and confirm structure via ¹H/¹³C NMR (e.g., δ ~6.8–7.1 ppm for fluorophenoxy aromatic protons) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO, DMF) using UV-Vis spectroscopy. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic or oxidative byproducts (e.g., free piperidine or fluorophenol derivatives) .

Q. What safety protocols are critical for handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at 2–8°C in airtight containers to prevent hygroscopic degradation. For spills, neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodology :

  • Functional Group Variation : Synthesize analogs with modified fluorophenoxy (e.g., chloro, methoxy) or piperidine (e.g., N-methyl, spiro-fused) groups. Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate substituents with activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or ion channels) .

Q. How can contradictory data in pharmacokinetic studies be resolved?

  • Methodology :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsomes. Compare species-specific differences (e.g., human vs. rodent CYP450 isoforms) .
  • Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to reconcile discrepancies in EC₅₀ values across assays .

Q. What strategies improve the compound’s stability in aqueous formulations for in vivo studies?

  • Methodology :

  • pH Optimization : Buffer solutions (pH 4–5) minimize hydrolysis of the piperidine-HCl bond.
  • Lyophilization : Formulate with cryoprotectants (trehalose or mannitol) to enhance shelf life .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodology :

  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., alkylation steps).
  • Catalysis : Screen palladium or copper catalysts for Suzuki-Miyaura coupling to attach fluorophenoxy groups efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride
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4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride

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